molecular formula C20H17N3O4 B2598204 N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-(2-methylquinolin-4-yl)ethanediamide CAS No. 941895-05-2

N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-(2-methylquinolin-4-yl)ethanediamide

Cat. No.: B2598204
CAS No.: 941895-05-2
M. Wt: 363.373
InChI Key: URAXBAUFCLOMBF-UHFFFAOYSA-N
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Description

N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-(2-methylquinolin-4-yl)ethanediamide is a synthetic chemical compound offered for research and development purposes. This molecule features a hybrid structure incorporating a 1,3-benzodioxole moiety, a group found in compounds with diverse biological activities, and a 2-methylquinoline group, a common pharmacophore in medicinal chemistry . As an ethanediamide (oxalamide) derivative, it is of significant interest in early-stage pharmaceutical research for the exploration of new therapeutic agents. Potential research applications include screening for biological activity, investigating structure-activity relationships (SAR), and serving as a synthetic intermediate or building block in organic chemistry . Researchers are investigating compounds with similar scaffolds for various potential activities, but the specific properties and mechanism of action for this compound are not yet fully characterized and require further investigation . This product is intended for research use only in a laboratory setting and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-methylquinolin-4-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O4/c1-12-8-16(14-4-2-3-5-15(14)22-12)23-20(25)19(24)21-10-13-6-7-17-18(9-13)27-11-26-17/h2-9H,10-11H2,1H3,(H,21,24)(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URAXBAUFCLOMBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)NC(=O)C(=O)NCC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-(2-methylquinolin-4-yl)ethanediamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-(2-methylquinolin-4-yl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodioxole and quinoline moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce amine derivatives.

Scientific Research Applications

N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-(2-methylquinolin-4-yl)ethanediamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-(2-methylquinolin-4-yl)ethanediamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in oxidative stress and cancer cell proliferation.

    Pathways Involved: It could modulate pathways related to apoptosis, cell cycle regulation, and antioxidant defense mechanisms.

Comparison with Similar Compounds

Research Findings and Implications

Antimalarial Potency

Though explicit IC₅₀ values are unavailable in the provided evidence, QOD’s structural analogs (e.g., ICD) demonstrate nanomolar inhibition of falcipain-2 in vitro . QOD’s rigid ethanediamide backbone and aromatic groups suggest comparable or superior activity, pending experimental validation.

Pharmacokinetic Considerations
  • Metabolic Stability : The benzodioxole group in QOD may undergo cytochrome P450-mediated oxidation, whereas ICD’s indole could be prone to glucuronidation .

Biological Activity

N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-(2-methylquinolin-4-yl)ethanediamide is a compound that has garnered interest due to its potential biological activities. This article delves into the biological effects, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The compound features a benzodioxole moiety, which is known for its diverse biological properties. The chemical structure can be represented as follows:

  • Molecular Formula: C₁₅H₁₄N₂O₂
  • Molecular Weight: 254.28 g/mol

Antimicrobial Properties

Research indicates that compounds containing benzodioxole structures often exhibit antimicrobial activity. A study demonstrated that derivatives of benzodioxole possess significant inhibitory effects against various bacterial strains, suggesting that this compound may similarly show effectiveness against pathogens.

Anticancer Activity

Several studies have highlighted the anticancer potential of benzodioxole derivatives. For instance, compounds with similar structures have been shown to induce apoptosis in cancer cells through the modulation of signaling pathways such as the PI3K/Akt and MAPK pathways. The specific mechanism of action for this compound remains to be fully elucidated but is expected to involve similar pathways.

Neuroprotective Effects

Benzodioxole derivatives have been studied for their neuroprotective effects. They may exert these effects by reducing oxidative stress and inflammation in neuronal cells. The potential neuroprotective role of this compound could be explored further in models of neurodegenerative diseases.

The biological activity of this compound may involve:

  • Inhibition of Enzymatic Activity: Similar compounds have been shown to inhibit enzymes involved in cell proliferation and survival.
  • Modulation of Gene Expression: The compound may influence the expression of genes associated with apoptosis and cell cycle regulation.
  • Interaction with Cellular Receptors: It is hypothesized that this compound might interact with specific receptors involved in signaling pathways related to cancer and inflammation.

Study 1: Antimicrobial Efficacy

A study published in PubMed evaluated the antimicrobial properties of various benzodioxole derivatives, finding that those with structural similarities to this compound exhibited significant inhibition against Gram-positive and Gram-negative bacteria .

Study 2: Anticancer Activity

In vitro studies demonstrated that benzodioxole-based compounds could induce apoptosis in human cancer cell lines by activating caspase pathways. This suggests a promising avenue for further exploration of this compound's potential as an anticancer agent .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
NeuroprotectiveReduction of oxidative stressPending further research

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